![molecular formula C11H16ClN3O2 B1431736 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride CAS No. 1394041-45-2](/img/structure/B1431736.png)
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving pyridine derivatives and oxan-4-yloxy intermediates. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
2-(Oxan-4-yloxy)pyridine-4-carboxamide: This compound has a similar structure but lacks the imidamide group.
2-(Oxan-4-yloxy)pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of the carboximidamide group.
2-(Oxan-4-yloxy)pyridine-4-carboxaldehyde: This compound has an aldehyde group instead of the carboximidamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which indicates the presence of a pyridine ring substituted with an oxan group and a carboximidamide functional group. The hydrochloride form enhances its solubility and stability in biological environments.
The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. These interactions can lead to modulation of enzyme activities, receptor binding, and influence on various signaling pathways. The precise mechanism remains an area of active research but is likely to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for disease progression.
- Receptor Modulation : It could act as a ligand for various receptors, influencing physiological responses.
Biological Activities
Research has shown that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate effectiveness against certain bacterial strains.
- Antiproliferative Effects : Preliminary data suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation markers.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
Research Methodologies
The biological activities have been assessed using various methodologies:
- In Vitro Assays : These include cell viability assays to evaluate antiproliferative effects.
- Microbiological Testing : Antimicrobial efficacy has been determined through standard susceptibility testing methods.
- In Vivo Studies : Animal models are employed to assess anti-inflammatory effects and overall therapeutic potential.
Properties
IUPAC Name |
2-(oxan-4-yloxy)pyridine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-11(13)8-1-4-14-10(7-8)16-9-2-5-15-6-3-9;/h1,4,7,9H,2-3,5-6H2,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGPFIEABYYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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